Cas no 1549589-56-1 (3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene)
![3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene structure](https://ja.kuujia.com/scimg/cas/1549589-56-1x500.png)
3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene 化学的及び物理的性質
名前と識別子
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- 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene
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- MDL: MFCD26236717
- インチ: 1S/C12H10BrFOS/c13-11-7-10(1-2-12(11)14)15-5-3-9-4-6-16-8-9/h1-2,4,6-8H,3,5H2
- InChIKey: AMYFMBQBHGDFOB-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)OCCC1=CSC=C1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 217
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 37.5
3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Matrix Scientific | 191335-5g |
3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene, 95% |
1549589-56-1 | 95% | 5g |
$1816.00 | 2023-09-05 |
3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiopheneに関する追加情報
Introduction to 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene (CAS No: 1549589-56-1)
3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene, identified by the CAS number 1549589-56-1, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene family, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 3-bromo-4-fluorophenoxy substituent and an ethylthiophene backbone, make it a promising candidate for further investigation in drug discovery and development.
The chemical structure of 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene consists of a thiophene ring linked to an ethyl chain, which is further substituted with a phenoxy group at the 2-position. This phenoxy group is halogenated at both the 3rd and 4th positions, introducing bromine and fluorine atoms, respectively. These halogen atoms are strategically positioned to enhance the compound's interactiveness with biological targets, making it a valuable scaffold for designing novel pharmacological agents.
In recent years, there has been growing interest in thiophene derivatives due to their demonstrated efficacy in various therapeutic areas. The 3-bromo-4-fluorophenoxy moiety in 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene has been particularly studied for its potential role in modulating biological pathways associated with inflammation, cancer, and neurodegenerative diseases. The bromine atom can serve as a handle for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
The ethylthiophene backbone of this compound contributes to its lipophilicity, which is a critical factor in drug bioavailability and membrane permeability. Thiophenes are known to exhibit a wide range of biological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of both bromine and fluorine atoms in the 3-bromo-4-fluorophenoxy group enhances its binding affinity to various enzymes and receptors, making it a versatile scaffold for drug design.
Recent studies have highlighted the importance of halogenated aromatic compounds in medicinal chemistry. The halogen atoms in 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene not only improve the compound's metabolic stability but also enhance its interaction with biological targets. This has led to increased interest in developing new drugs based on halogenated thiophenes. For instance, researchers have explored the use of such compounds in targeted therapy for cancer, where their ability to selectively inhibit certain enzymes or receptors can lead to more effective treatment outcomes.
The synthesis of 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 3-bromo-4-fluorophenoxy group into the ethylthiophene framework necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability, which is crucial for pharmaceutical applications.
In conclusion, 3-[2-(3-Bromo-4-fluorophenoxy)ethyl]thiophene (CAS No: 1549589-56-1) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a promising candidate for further research in drug discovery and development. The presence of the 3-bromo-4-fluorophenoxy substituent enhances its potential as a therapeutic agent by improving its interactiveness with biological targets. As research continues to uncover new applications for halogenated thiophenes, compounds like this one are poised to play a crucial role in the development of next-generation pharmaceuticals.
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